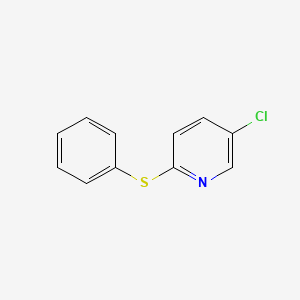
5-Chloro-2-pyridinyl phenyl sulfide
Cat. No. B8507210
M. Wt: 221.71 g/mol
InChI Key: GLEPSQLWMYWENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06855709B2
Procedure details


2,5 Dichloropyridine (8.9 g, 60 mmol) and thiophenol (6.1 mL, 60 mmol) were heated to 150° C. for 41 h. The mixture then was removed from heat and cooled to room temperature. Column chromatography (silica gel, 200 mL) using hexanes as eluent gave 8.06 g of the title compound; IR (liq.) 1564, 1548, 1476, 1440, 1356, 1122, 1092, 1024, 1006, 821, 748, 727, 706, 691, 628 cm−1. 1H NMR (CDCl3) δ 6.8, 7.4, 7.6, 8.38.


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([S:15][C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
6.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture then was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
from heat
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)SC1=NC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.06 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
